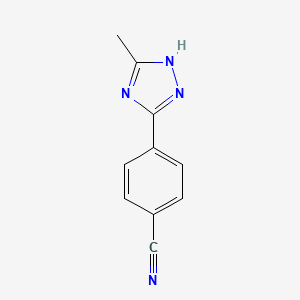
4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile
Übersicht
Beschreibung
The compound “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is an intermediate in the synthesis of Letrozole , an antineoplastic .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds like “3-methyl-1H-1,2,4-triazol-5-amine” has been established .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-methyl-1H-1,2,4-triazol-5-amine” have been reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Novel derivatives of 1,2,4-triazole, including 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to exhibit significant antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anticancer Properties
- Some derivatives of 1,2,4-triazole, related to the this compound structure, have shown promising anticancer properties. Their pharmacological action is associated with the combination of the nitrile groups and the 1,2,4-triazole core, which are significant in drugs like anastrozole and letrozole, known for their anticancer effects (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Corrosion Inhibition
- In the field of material science, benzimidazole derivatives, which include structures similar to this compound, have been studied for their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting metals like mild steel in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).
Antioxidant and Antimicrobial Evaluation
- A series of 1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antimicrobial properties. These evaluations have indicated that some compounds within this category exhibit significant radical scavenging and antimicrobial activities (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Molecular Docking Studies
- Molecular docking studies on 1,2,4-triazole derivatives have provided insights into their potential binding interactions with biological targets. This research is crucial in understanding the molecular basis of their pharmacological activities and designing more effective drugs (Kaczor et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole structure have been reported to exhibit potent inhibitory activities against various cancer cell lines . They have also been associated with the inhibition of enzymes like acetylcholinesterase , which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . In the case of acetylcholinesterase inhibition, it has been reported that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
It is known that the inhibition of acetylcholinesterase can affect cholinergic synapses in both the central and peripheral nervous systems . Additionally, the induction of apoptosis in cancer cells can impact various cellular pathways related to cell growth and survival .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines, with ic50 values in the low micromolar range . They have also been reported to inhibit the proliferation of cancer cells by inducing apoptosis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase can lead to the inhibition of estrogen production, which is a potential therapeutic target for hormone-dependent cancers . Additionally, this compound can form hydrogen bonds with proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of enzymes like aromatase, inhibiting their activity and reducing estrogen production . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular functions, such as prolonged inhibition of estrogen production and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . The distribution of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as the nucleus or mitochondria can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJXTZSYPLDYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




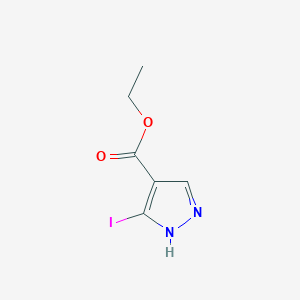
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
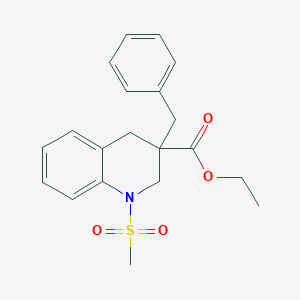

![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)

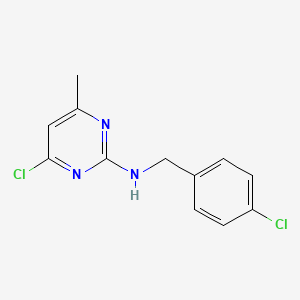
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
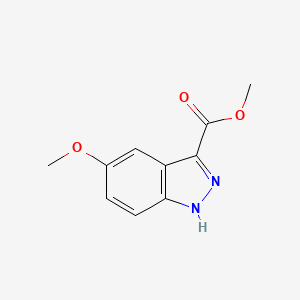
![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)


![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)